11,14-Dithiatetracosane CAS 60810-43-7 physical and chemical properties
11,14-Dithiatetracosane CAS 60810-43-7 physical and chemical properties
An In-depth Technical Guide to 11,14-Dithiatetracosane
Abstract
11,14-Dithiatetracosane (CAS RN: 60810-43-7) is a long-chain aliphatic dithioether. Its structure, characterized by a 24-carbon backbone with two sulfur atoms positioned at the 11th and 14th carbons, imparts unique physicochemical properties that make it a molecule of interest for materials science and organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, anticipated spectroscopic characteristics, plausible synthetic methodologies, and expected reactivity. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for potential applications.
Molecular and Structural Properties
11,14-Dithiatetracosane is a saturated, long-chain hydrocarbon featuring two thioether (sulfide) functional groups. The long alkyl chains contribute to its nonpolar, hydrophobic nature, while the strategically placed sulfur atoms introduce sites of polarity and reactivity.
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Molecular Formula: C₂₂H₄₆S₂
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Molecular Weight: 374.73 g/mol
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Canonical SMILES: CCCCCCCCCCSCCSCССССССССС
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Structure:
Caption: Chemical structure of 11,14-Dithiatetracosane.
Physicochemical Properties
The physical properties of 11,14-Dithiatetracosane are dominated by its long alkyl chains, making it a waxy, nonpolar solid. Its high molecular weight results in a high boiling point and low vapor pressure.
| Property | Value | Source |
| CAS Number | 60810-43-7 | NextSDS[1] |
| Molecular Formula | C₂₂H₄₆S₂ | LookChem |
| Molecular Weight | 374.73 | LookChem |
| Physical State | Colorless, odorless solid at room temperature. | LookChem |
| Boiling Point | 469.4 °C at 760 mmHg | LookChem |
| Melting Point | Data not available. Analogous long-chain alkanes like Tetracosane (C₂₄H₅₀) melt at 50-52 °C. The presence of sulfur atoms may slightly alter this.[2] | N/A |
| Density | 0.893 g/cm³ | LookChem |
| Flash Point | 218.8 °C | LookChem |
| Vapor Pressure | 1.56 x 10⁻⁸ mmHg at 25 °C | LookChem |
| Refractive Index | 1.483 | LookChem |
| Solubility | Insoluble in water.[3] Expected to be soluble in nonpolar organic solvents like chloroform, dichloromethane, THF, and toluene.[4][5] | LookChem, BenchChem[3] |
| Stability | Stable under normal storage conditions. | LookChem |
Anticipated Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the long alkyl chains.
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δ ~2.7 ppm (triplet, 4H): Protons on the carbons directly adjacent to the sulfur atoms (-S-CH₂ -CH₂-). These are the most deshielded aliphatic protons due to the electronegativity of sulfur.
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δ ~2.5 ppm (singlet, 4H): Protons on the methylene bridge between the two sulfur atoms (-S-CH₂ -CH₂ -S-).
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δ ~1.2-1.6 ppm (multiplet, 30H): A large, complex signal corresponding to the numerous methylene groups within the two ten-carbon alkyl chains.
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δ ~0.88 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH₂-CH₃ ), which are the most shielded.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide a clear fingerprint of the carbon skeleton.
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δ ~30-40 ppm: Carbons alpha to the sulfur atoms (C H₂-S) and the carbons of the dithiane core (-S-C H₂-C H₂-S-).
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δ ~22-32 ppm: A series of signals for the methylene carbons of the long alkyl chains.
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δ ~14 ppm: Signal for the terminal methyl carbons.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show:
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Molecular Ion (M⁺): A peak at m/z = 374.7, corresponding to the molecular weight.
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Key Fragmentation Patterns: Cleavage of the C-S and C-C bonds alpha to the sulfur atoms are expected to be major fragmentation pathways, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by features characteristic of a long-chain alkane.
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2955-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.
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1470-1460 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
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~1375 cm⁻¹: C-H bending (umbrella) vibration of the methyl groups.
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~720 cm⁻¹: C-H rocking vibration, characteristic of long alkyl chains.
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700-600 cm⁻¹: Weak C-S stretching vibrations.
Synthesis and Reactivity
Plausible Synthetic Pathway
Long-chain dithioethers are commonly synthesized via nucleophilic substitution reactions. A highly plausible and efficient method for preparing 11,14-Dithiatetracosane is the reaction of an alkyl dihalide with an appropriate dithiol, or vice-versa, under basic conditions. A common approach is the double alkylation of ethane-1,2-dithiol.
Protocol: Synthesis via S-Alkylation
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethane-1,2-dithiol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
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Deprotonation: Add two equivalents of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to the solution at 0 °C to generate the dithiolate anion. This is a highly nucleophilic species.
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Alkylation: Slowly add two equivalents of a 1-halodecane (e.g., 1-bromodecane) to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the double alkylation. The progress can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: After cooling, the reaction is quenched with water and extracted with a nonpolar solvent (e.g., hexane or diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Plausible synthetic workflow for 11,14-Dithiatetracosane.
Chemical Reactivity
The reactivity of 11,14-Dithiatetracosane is centered on the lone pairs of electrons on the sulfur atoms, making the thioether moieties nucleophilic and susceptible to oxidation.
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Oxidation: Thioethers can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA) at controlled temperatures will yield the corresponding sulfoxides . Using a stronger oxidizing agent or excess of the oxidant will lead to the formation of the sulfones . This sequential oxidation allows for the fine-tuning of the polarity and coordinating ability of the molecule.
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Alkylation (Sulfonium Salt Formation): As nucleophiles, the sulfur atoms can react with alkyl halides (e.g., methyl iodide) to form sulfonium salts . These salts are ionic and have significantly different solubility profiles compared to the neutral parent molecule.
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Metal Coordination: The sulfur atoms can act as soft Lewis bases and coordinate to various soft metal ions, such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt). This property is fundamental to the formation of self-assembled monolayers (SAMs) on metal surfaces.
Caption: Key reactivity pathways of the dithioether moiety.
Potential Applications and Research Context
While specific applications for 11,14-Dithiatetracosane are not extensively documented, its structure is analogous to compounds used in several advanced fields:
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Materials Science: Long-chain dithia-alkanes are prime candidates for forming self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The two sulfur atoms can act as anchor points, potentially leading to the formation of stable, looped structures on a surface or bridging between nanoparticles. Such functionalized surfaces are critical in the development of sensors, molecular electronics, and corrosion-resistant coatings.[6]
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Chemical Intermediate: Its bifunctional nature allows it to be used as a building block in polymer chemistry or for the synthesis of more complex macrocycles or ligands for coordination chemistry.[7]
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Lubricants and Coatings: The long alkyl chains provide lubricity and hydrophobicity, suggesting potential use as a high-performance lubricant additive or as a component in protective coatings.
Safety and Handling
Detailed toxicological data for 11,14-Dithiatetracosane is not available. However, based on its structure as a high-molecular-weight, non-volatile solid, it is expected to have low acute toxicity. Standard laboratory safety precautions should be observed.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid creating dust. Handle in a well-ventilated area or in a fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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NextSDS. (n.d.). 11,14-Dithiatetracosane — Chemical Substance Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 60810-43-7, 11,14-Dithiatetracosane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12592, Tetracosane. PubChem. Retrieved from [Link]
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ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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Abad, S., et al. (2024). Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings. MDPI. Retrieved from [Link]
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Kagimoto, J., et al. (2015). Synthesis of Long‐Chain Polyamides via Main‐Chain Modification of Polyethyleneketones. ResearchGate. Retrieved from [Link]
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Alemán, J., & Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Chemical Communications (RSC Publishing). Retrieved from [Link]
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